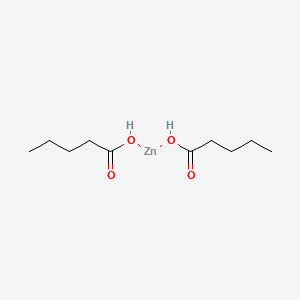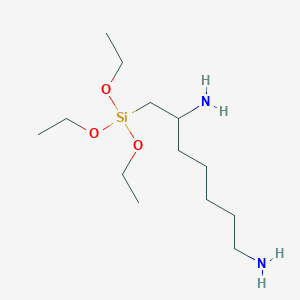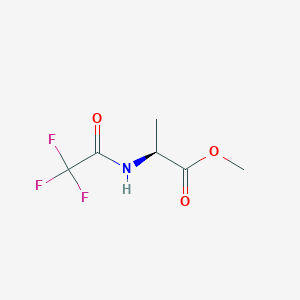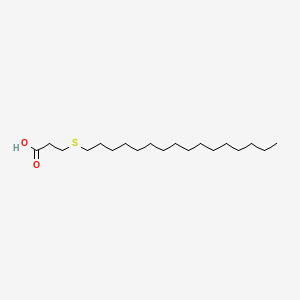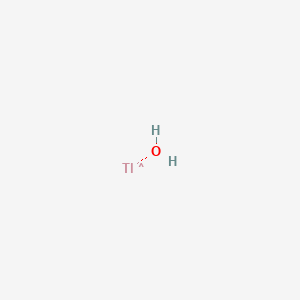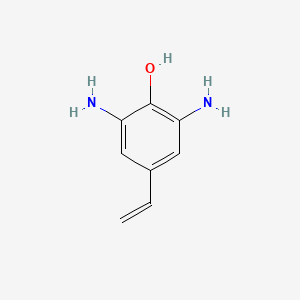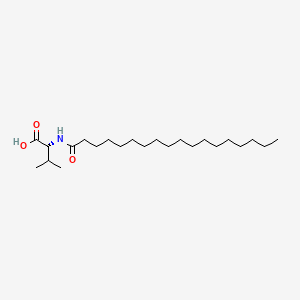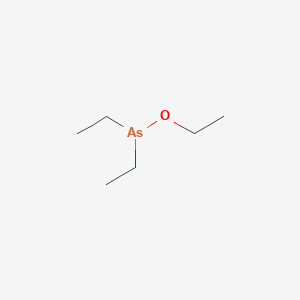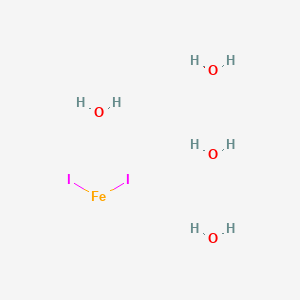
Triacetoxyaluminum
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triacetoxyaluminum is an organoaluminum compound with the chemical formula Al(C2H3O2)3. It is a derivative of aluminum where three acetoxy groups are bonded to the aluminum atom. This compound is known for its reactivity and is used in various chemical processes and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Triacetoxyaluminum can be synthesized through the reaction of aluminum chloride with acetic anhydride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product. The general reaction is as follows: [ \text{AlCl}_3 + 3 \text{(CH}_3\text{CO)}_2\text{O} \rightarrow \text{Al(C}_2\text{H}_3\text{O}_2\text{)}_3 + 3 \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound involves the use of high-purity aluminum and acetic anhydride. The reaction is carried out in a controlled environment to ensure the purity and yield of the product. The process may involve multiple purification steps to remove any impurities and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Triacetoxyaluminum undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form aluminum hydroxide and acetic acid.
Substitution: Can participate in substitution reactions where the acetoxy groups are replaced by other ligands.
Coordination: Forms complexes with other molecules through coordination bonds.
Common Reagents and Conditions
Water: For hydrolysis reactions.
Alcohols: For substitution reactions to form alkoxyaluminum compounds.
Lewis Bases: For coordination reactions to form complexes.
Major Products Formed
Aluminum Hydroxide: Formed during hydrolysis.
Alkoxyaluminum Compounds: Formed during substitution reactions.
Complexes: Formed during coordination reactions with Lewis bases.
Applications De Recherche Scientifique
Chemistry
Triacetoxyaluminum is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. It is also used in the preparation of other organoaluminum compounds.
Biology and Medicine
In biological research, this compound is used as a catalyst in various biochemical reactions. Its ability to form complexes with biomolecules makes it useful in studying enzyme mechanisms and protein interactions.
Industry
In the industrial sector, this compound is used in the production of polymers and as a catalyst in polymerization reactions. It is also used in the manufacture of pharmaceuticals and fine chemicals.
Mécanisme D'action
Triacetoxyaluminum exerts its effects through its ability to form coordination complexes with other molecules. The aluminum atom in this compound has vacant orbitals that can accept electron pairs from donor molecules, forming stable complexes. This property is utilized in catalysis and in the stabilization of reactive intermediates in chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethylaluminum: Another organoaluminum compound with ethyl groups instead of acetoxy groups.
Trimethylaluminum: Similar to triethylaluminum but with methyl groups.
Triisobutylaluminum: Contains isobutyl groups.
Uniqueness
Triacetoxyaluminum is unique due to its acetoxy groups, which impart different reactivity and properties compared to other organoaluminum compounds. The presence of acetoxy groups makes it more reactive towards hydrolysis and substitution reactions, making it suitable for specific applications in synthesis and catalysis.
Propriétés
Formule moléculaire |
C6H9AlO6 |
|---|---|
Poids moléculaire |
204.11 g/mol |
Nom IUPAC |
diacetyloxyalumanyl acetate |
InChI |
InChI=1S/3C2H4O2.Al/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3 |
Clé InChI |
WCOATMADISNSBV-UHFFFAOYSA-K |
SMILES canonique |
CC(=O)O[Al](OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-[(1R)-2-(3-hydroxy-3-methyloctyl)-5-oxocyclopentyl]heptanoic acid](/img/structure/B13828124.png)

![2-[2-(4,5-Diphenyl-4,5-dihydro-1,3-oxazol-2-yl)-1-phenylpropan-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole](/img/structure/B13828140.png)
